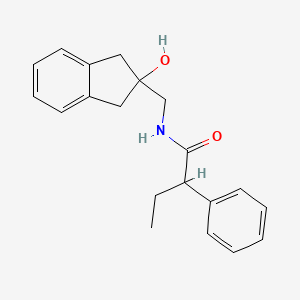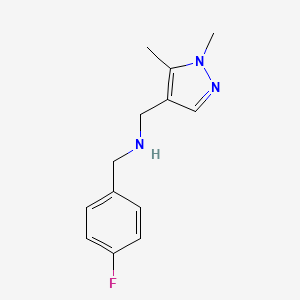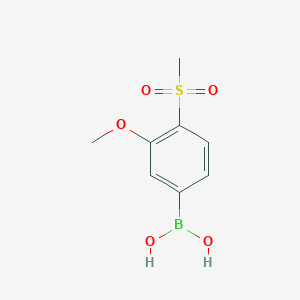
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-phenylbutanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Compounds with structural similarities to "N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-phenylbutanamide" have been involved in the synthesis of novel chemical entities. For example, novel azetidinones for carbapenems and the fragmentation in the allylamine precursor analogue demonstrate the synthetic utility of complex amide structures in developing pharmaceuticals (Selezneva et al., 2018).
Anticonvulsant and Neuroprotective Effects
- Derivatives similar in structure to the mentioned compound have shown potential in anticonvulsant and neuroprotective effects. For instance, N-(substituted benzothiazol-2-yl)amides have been synthesized and evaluated for their anticonvulsant and neuroprotective effect, highlighting the therapeutic potential of complex amides in neurology (Hassan et al., 2012).
Potential for Cancer Chemoprevention
- Research on N-(4-hydroxyphenyl)retinamide, a compound with structural components that could be considered analogous in complexity to "this compound," has shown that it can induce apoptosis of malignant hematopoietic cell lines, including those unresponsive to retinoic acid. This points to the potential role that complex amides might play in cancer chemoprevention and therapy (Delia et al., 1993).
Exploration in Drug Development
- The exploration of novel impurities in pharmaceutical intermediates, including complex amides, underscores the importance of understanding the chemical behavior and properties of such compounds for drug development and safety assessments (Naidu & Sharma, 2017).
Propriétés
IUPAC Name |
N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-2-18(15-8-4-3-5-9-15)19(22)21-14-20(23)12-16-10-6-7-11-17(16)13-20/h3-11,18,23H,2,12-14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTRERPZYLQFJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2(CC3=CC=CC=C3C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide](/img/structure/B2750136.png)


![[(4-Bromophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B2750139.png)
![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2750140.png)
![1-(4-Methylbenzoyl)-4-{[3-(4-piperidin-1-ylphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}piperazine](/img/structure/B2750142.png)


![N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide](/img/structure/B2750150.png)


![3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one](/img/structure/B2750154.png)
![3-(5-Fluoro-2-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2750155.png)